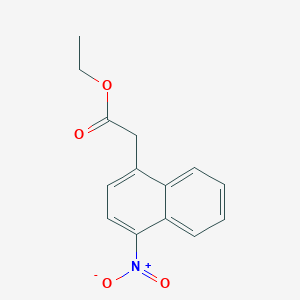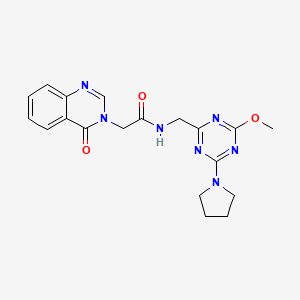![molecular formula C18H24N2O3 B2713121 N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide CAS No. 2361800-84-0](/img/structure/B2713121.png)
N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide, commonly known as HPPCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPPCP is a piperidine derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
HPPCP exerts its effects by binding to and activating the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is involved in the perception of pain and inflammation. HPPCP binding to TRPV1 results in the opening of the channel, leading to the influx of calcium ions and the subsequent release of neuropeptides that mediate pain and inflammation.
Biochemical and Physiological Effects:
HPPCP has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. HPPCP has also been shown to have neuroprotective effects, reducing neuronal damage and cell death in animal models of neurodegenerative diseases. Additionally, HPPCP has been shown to have antioxidant properties, reducing oxidative stress and inflammation in various tissues.
実験室実験の利点と制限
HPPCP has several advantages for lab experiments, including its high potency and selectivity for TRPV1, making it an ideal tool for studying the role of TRPV1 in pain and inflammation. However, HPPCP has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
Future research on HPPCP should focus on further elucidating its mechanism of action and its potential applications in the treatment of pain, inflammation, and neurodegenerative diseases. Additionally, further optimization of the synthesis method and the development of more soluble analogs of HPPCP could enhance its potential as a therapeutic agent. Finally, the development of more specific and selective TRPV1 agonists could provide new insights into the role of TRPV1 in health and disease.
合成法
HPPCP is synthesized using a specific method that involves the reaction of 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylic acid with 4-bromoacetophenone in the presence of a base. The resulting intermediate is then reacted with prop-2-enamide to produce HPPCP. The synthesis method has been optimized to produce HPPCP in high yields with high purity.
科学的研究の応用
HPPCP has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. HPPCP has been shown to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. HPPCP has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[4-[4-(2-hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-16(21)19-15-7-5-13(6-8-15)17(22)20-11-9-14(10-12-20)18(2,3)23/h4-8,14,23H,1,9-12H2,2-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONOUGKUEDLNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methylphenyl)-3-({4-[(4-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2713039.png)

![7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2713046.png)
![N-(2,3-dimethoxybenzyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2713047.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2713049.png)
![2-(2,4-Dimethylphenyl)-4-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2713050.png)

![2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713053.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2713059.png)
